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Compound of Interest

Compound Name: 2,4,4-Trimethyl-2-pentanol

Cat. No.: B108734

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for
2,4,4-Trimethyl-2-pentanol (CAS No: 690-37-9), a tertiary alcohol of interest in various
chemical research and development applications. This document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource for its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR spectral data for 2,4,4-Trimethyl-2-pentanol.

'H NMR Spectral Data

The 'H NMR spectrum of 2,4,4-Trimethyl-2-pentanol is characterized by distinct signals
corresponding to the different proton environments in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~1.22 Singlet 6H C(CHs)2
~1.45 Singlet 2H CH:
~0.95 Singlet 9H C(CHs3)s
~1.5 (variable) Singlet 1H OH

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (8) ppm Carbon Type Assighment
~72.9 Quaternary C-OH

~53.1 Methylene CH2

~31.8 Quaternary C(CHs)s
~31.6 Methyl C(CHs)s3
~29.1 Methyl C(CHs)2

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like 2,4,4-Trimethyl-2-
pentanol is as follows:

o Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated
solvent (e.g., CDCIs) in a standard 5 mm NMR tube. A common concentration range is 5-25
mg of the compound in 0.6-0.7 mL of solvent.

e Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for
instance, a Bruker WM-250 or equivalent.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b108734?utm_src=pdf-body
https://www.benchchem.com/product/b108734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Data Acquisition: For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope. Proton-decoupled spectra are usually recorded
for 3C NMR to simplify the spectrum to single lines for each unique carbon.

o Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).
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Diagram 1: NMR Spectroscopy Workflow
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Diagram 1: NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 2,4,4-Trimethyl-2-pentanol shows characteristic absorption bands for an

alcohol.
Wavenumber (cm—?) Intensity Assignment
O-H stretch (hydrogen-
~3400 (broad) Strong
bonded)
~2950 Strong C-H stretch (alkane)
~1365 Medium C-H bend (gem-dimethyl)
~1150 Strong C-O stretch (tertiary alcohol)

Experimental Protocol: IR Spectroscopy

For a liquid sample such as 2,4,4-Trimethyl-2-pentanol, the following protocol is typical:

o Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film.

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the
spectrum of the sample is recorded and the background is automatically subtracted.

o Data Analysis: The resulting spectrum shows the percentage of transmittance versus
wavenumber. Absorption bands are identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.
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Mass Spectral Data

The electron ionization (El) mass spectrum of 2,4,4-Trimethyl-2-pentanol exhibits a
characteristic fragmentation pattern. The molecular ion peak is often weak or absent in tertiary

alcohols.
mlz Relative Intensity (%) Proposed Fragment
115 Low [M - CHs]*
73 High [C(CH3)20H]*
57 High [C(CHs)s]* (tert-butyl cation)

Experimental Protocol: Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

« lonization: The sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged fragments are accelerated and separated by
a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-
charge ratio.

o Detection: An electron multiplier or other detector records the abundance of each fragment.
The resulting data is presented as a mass spectrum, a plot of relative intensity versus m/z.
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Diagram 2: Mass Spectrometry Fragmentation of 2,4,4-Trimethyl-2-pentanol
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(M, m/z 130)
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,4,4-Trimethyl-2-pentanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108734#spectroscopic-data-for-2-4-4-trimethyl-2-
pentanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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